5-(2-Methoxyethyl)-1-methyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione
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Overview
Description
1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds often involves the use of 3-amino-1,2,4-triazole. This compound is an effective mono- or bi-nucleophile in controlled multidirectional reactions that lead to the synthesis of a variety of heterocycles .Molecular Structure Analysis
1,2,4-Triazoles have a unique structure and properties that make them useful in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts. They operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .Chemical Reactions Analysis
The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which contain a 1,2,4-triazole group .Scientific Research Applications
Synthesis and Chemical Properties
1,2,4-triazole derivatives, including those related to "5-(2-Methoxyethyl)-1-methyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione," have been extensively studied for their synthesis methods and chemical properties. For instance, Bektaş et al. (2007) explored the synthesis and antimicrobial activities of novel 1,2,4-triazole derivatives, demonstrating the chemical versatility and potential of such compounds in creating antimicrobial agents. Similarly, Lim et al. (2019) developed practical approaches for synthesizing 5-aza-isoguanines, showcasing the ability to modify purine analogs for therapeutic applications (Bektaş et al., 2007); (Lim et al., 2019).
Biological Activity and Potential Applications
The research on 1,2,4-triazole derivatives extends into their biological activity and potential therapeutic applications. Various studies have focused on the anticancer, antimicrobial, and potential antiviral properties of these compounds. For instance, compounds with structures related to this compound have been evaluated for their potential as anticancer agents, highlighting the importance of structural modification in drug design (Junaid et al., 2019).
Molecular Docking and Drug Design
The application of 1,2,4-triazole derivatives in drug design is further supported by molecular docking studies, which assess the interaction between these compounds and biological targets. For example, Karayel (2021) conducted a detailed study on the mechanism behind the anticancer properties of benzimidazole derivatives bearing 1,2,4-triazole, providing insights into their binding affinities and potential anti-cancer activity (Karayel, 2021).
Mechanism of Action
Future Directions
The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity. Future research will likely focus on finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .
Properties
IUPAC Name |
5-(2-methoxyethyl)-1-methyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O3/c1-10-4-6-11(7-5-10)13-19-20-16-22(8-9-26-3)12-14(24)18-17(25)21(2)15(12)23(13)16/h4-7H,8-9H2,1-3H3,(H,18,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVICKOACZDABM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2C4=C(N3CCOC)C(=O)NC(=O)N4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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